molecular formula C25H22N2O3S B2818068 4-benzyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 361470-76-0

4-benzyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2818068
CAS No.: 361470-76-0
M. Wt: 430.52
InChI Key: OQYPKRXHCUGGJZ-UHFFFAOYSA-N
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Description

4-Benzyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic small molecule featuring a benzamide-linked 4-benzyl moiety and a 2,4-disubstituted 1,3-thiazole core. This molecular architecture is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel anti-inflammatory and anti-cancer agents. The 1,3-thiazole scaffold is a privileged structure in drug design, known for its diverse biological activities . Compounds incorporating a 4-benzyl group on the thiazole ring have been investigated as potential anti-inflammatory agents through analogue-based drug design approaches, serving as molecular scaffolds that target key inflammatory pathways . Furthermore, the broader class of benzothiazole and thiazole derivatives has demonstrated potent and selective anti-proliferative activity against a wide range of cancer cell lines, including mammary, ovarian, colon, and renal cancers . The specific substitution pattern on the thiazole ring and the benzamide group is critical for modulating the compound's biological activity, metabolic stability, and interaction with enzymatic targets such as carbonic anhydrase . This product is provided for research purposes to support investigations in hit-to-lead optimization, structure-activity relationship (SAR) studies, and pharmacological profiling. It is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should consult the specific product documentation for detailed handling and safety information.

Properties

IUPAC Name

4-benzyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3S/c1-29-22-13-12-20(15-23(22)30-2)21-16-31-25(26-21)27-24(28)19-10-8-18(9-11-19)14-17-6-4-3-5-7-17/h3-13,15-16H,14H2,1-2H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYPKRXHCUGGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The benzamide group can be introduced through an amide coupling reaction using benzoyl chloride and an amine precursor. The dimethoxyphenyl group is often introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions, ensuring high yield and purity. This often includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-benzyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzamide group can form hydrogen bonds and hydrophobic interactions with the active sites of proteins, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • The 3,4-dimethoxyphenyl group on the thiazole ring is a conserved feature in many analogues, likely enhancing π-π stacking or hydrogen bonding with targets .
  • Substitutions on the benzamide core (e.g., benzyl, phenoxy, or chloro groups) modulate lipophilicity and steric bulk, impacting bioavailability and target affinity. For instance, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide showed 129.23% efficacy in growth modulation, suggesting that electron-donating groups (e.g., methyl, phenoxy) may enhance activity .

Spectroscopic Characterization

  • IR Spectroscopy : C=O stretches in benzamide derivatives appear at ~1678–1682 cm⁻¹ (), while C=S vibrations in thiazole-thione tautomers occur at 1243–1258 cm⁻¹ .
  • NMR and MS : ESI-MS data (e.g., m/z 441 in ) and ¹³C-NMR peaks (e.g., δ 136.99 for aromatic carbons) are critical for confirming molecular integrity .

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for 4-benzyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Thiazole Ring Formation : Use the Hantzsch thiazole synthesis, reacting 3,4-dimethoxyphenyl-substituted α-bromoketones with thiourea derivatives under reflux in ethanol .

Amidation : Couple the thiazole intermediate with 4-benzylbenzoyl chloride using a coupling agent (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C .
Critical Conditions :

  • Temperature control (reflux for cyclization; low temps for amidation).
  • Solvent purity (anhydrous DMF to avoid hydrolysis).
  • Monitoring via TLC (hexane:ethyl acetate, 3:1) and NMR to confirm intermediates .

Basic: What analytical techniques are most reliable for structural characterization of this compound?

Methodological Answer:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying thiazole ring geometry and hydrogen-bonding interactions .
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR (DMSO-d6) to confirm methoxy (-OCH3_3), benzamide carbonyl (C=O), and thiazole proton environments .
  • Mass Spectrometry (HRMS) : ESI-HRMS in positive ion mode to validate molecular weight (e.g., calculated for C28_{28}H25_{25}N2_2O3_3S: 481.1552) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

  • Substituent Variation : Modify the benzyl group (e.g., halogenation or methoxy addition) and compare inhibitory activity against cholinesterase enzymes or cancer cell lines .
  • Bioisosteric Replacement : Replace the thiazole ring with oxazole or imidazole to assess changes in target binding (e.g., using molecular docking with AutoDock Vina) .
  • Data Analysis : Use IC50_{50} values from enzyme assays (e.g., acetylcholinesterase inhibition) and correlate with electronic parameters (Hammett constants) of substituents .

Advanced: How can contradictory bioactivity data across studies be systematically resolved?

Methodological Answer:

  • Assay Standardization : Re-evaluate conflicting results (e.g., antimicrobial activity) under controlled conditions (e.g., consistent bacterial strains, MIC protocols) .
  • Cellular Context Analysis : Compare cytotoxicity data across different cell lines (e.g., HEK-293 vs. HeLa) to identify cell-type-specific effects .
  • Meta-Analysis : Aggregate data from PubChem and peer-reviewed studies to identify trends (e.g., methoxy groups enhancing solubility but reducing membrane permeability) .

Advanced: What computational strategies are effective for predicting target interactions and off-target effects?

Methodological Answer:

  • Molecular Docking : Use AutoDock or Glide to model binding to cholinesterase enzymes, focusing on π-π stacking between the benzamide moiety and aromatic residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes (e.g., RMSD < 2 Å indicates stable binding) .
  • Off-Target Screening : Perform pharmacophore-based virtual screening (e.g., Pharmit) against databases like ChEMBL to predict interactions with kinases or GPCRs .

Basic: What are the key physicochemical properties influencing this compound’s bioavailability?

Methodological Answer:

  • LogP Calculation : Use ChemDraw or MarvinSuite to predict logP (~3.5), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
  • Solubility Testing : Perform shake-flask experiments in PBS (pH 7.4) and compare with similar thiazole derivatives (e.g., <50 µg/mL suggests need for prodrug design) .
  • Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify hydrolytic sensitivity at the amide bond .

Advanced: How can crystallization conditions be optimized for X-ray studies of this compound?

Methodological Answer:

  • Solvent Screening : Use vapor diffusion with 10% DMSO in ethanol/water (1:1) to grow single crystals .
  • Cryoprotection : Soak crystals in 25% glycerol before flash-freezing for data collection at 100 K .
  • Data Collection : Use synchrotron radiation (λ = 0.9 Å) and refine with SHELXL, focusing on disorder modeling for flexible benzyl groups .

Advanced: What experimental designs are suitable for elucidating the mechanism of anticancer activity?

Methodological Answer:

  • Apoptosis Assays : Treat MCF-7 cells and measure caspase-3 activation via fluorometric assays .
  • Cell Cycle Analysis : Use flow cytometry (PI staining) to identify G1/S arrest, a common thiazole-mediated effect .
  • Western Blotting : Probe for phosphorylated Akt or ERK to assess pathway inhibition .

Basic: How to validate the purity of this compound for in vivo studies?

Methodological Answer:

  • HPLC-UV : Use a C18 column (acetonitrile:water gradient) with ≥95% peak area threshold .
  • Elemental Analysis : Match calculated vs. observed C, H, N values (tolerance ±0.4%) .
  • Residual Solvent Testing : Follow ICH Q3C guidelines using GC-MS to detect traces of DMF or THF .

Advanced: How can metabolic stability and degradation pathways be investigated?

Methodological Answer:

  • Liver Microsome Assays : Incubate with human microsomes (NADPH-regenerating system) and monitor via LC-MS/MS for hydroxylated or demethylated metabolites .
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess potential drug-drug interactions .
  • Degradant Identification : Expose to acidic/basic conditions (0.1 M HCl/NaOH) and characterize by NMR to map hydrolytic cleavage sites .

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